Indium Tin Oxide

Transparent conductive oxide Electrical resistivity Magnetron sputtering

Indium Tin Oxide (ITO, CAS 71243-84-0) is a tin-doped indium oxide (In₂O₃:SnO₂, typically 90:10 wt%) solid-solution transparent conductive oxide (TCO). It is the most widely deployed transparent electrode material in flat-panel displays, touch screens, photovoltaic cells, and light-emitting diodes, owing to its simultaneous high electrical conductivity (resistivity as low as 1–5 × 10⁻⁴ Ω·cm) and high optical transparency (>85% in the visible range).

Molecular Formula InOSn
Molecular Weight 249.53 g/mol
CAS No. 71243-84-0
Cat. No. B1258186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium Tin Oxide
CAS71243-84-0
Synonymsindium tin oxide
Molecular FormulaInOSn
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESO=[In]O[In]=O.O=[Sn]=O
InChIInChI=1S/In.O.Sn
InChIKeyAMGQUBHHOARCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water

Indium Tin Oxide (CAS 71243-84-0) — Industry-Standard Transparent Conductive Oxide for Optoelectronic Procurement


Indium Tin Oxide (ITO, CAS 71243-84-0) is a tin-doped indium oxide (In₂O₃:SnO₂, typically 90:10 wt%) solid-solution transparent conductive oxide (TCO) [1]. It is the most widely deployed transparent electrode material in flat-panel displays, touch screens, photovoltaic cells, and light-emitting diodes, owing to its simultaneous high electrical conductivity (resistivity as low as 1–5 × 10⁻⁴ Ω·cm) and high optical transparency (>85% in the visible range) [2]. ITO films are routinely deposited by magnetron sputtering onto glass or flexible polymer substrates and remain the procurement benchmark against which all emerging transparent electrode alternatives are measured [2].

Optoelectronic Standard Widely used transparent electrode for rigid displays and photovoltaic research
Sputtering Deposition Compatible with magnetron sputtering onto glass or flexible polymer substrates
Procurement Benchmark Commonly cited reference for evaluating novel transparent electrode materials

Why Indium Tin Oxide Cannot Be Simply Replaced by Generic In-Class TCO Alternatives


Although several TCOs such as AZO, FTO, and emerging nanomaterials like silver nanowires and graphene are frequently marketed as ITO replacements, they cannot serve as drop-in substitutes without compromising at least one critical performance axis. ITO uniquely combines low sheet resistance (~10 Ω/sq) with high visible transmittance (>85%), a high work function (4.4–4.8 eV), and proven industrial deposition maturity . Alternatives invariably involve trade-offs: AZO sacrifices conductivity and work function; FTO underperforms in sheet resistance; silver nanowires suffer from haze and long-term stability; graphene demands complex doping to approach ITO-level figures of merit [1]. Selection between ITO and its alternatives is therefore not a matter of generic interchangeability but of application-specific prioritization of conductivity, transparency, thermal budget, mechanical flexibility, and cost tolerance [1].

AZO (Al-doped ZnO)
May not match ITO’s lower sheet resistance and higher work function, potentially affecting hole injection.
FTO (Fluorine-doped SnO₂)
Underperforms in sheet resistance for room-temperature applications, though it tolerates higher processing temperatures.
Silver Nanowires & Graphene
Introduce haze, stability concerns, or require complex doping to approach ITO’s combined conductivity–transparency figure of merit.

Quantitative Differential Evidence for Indium Tin Oxide Against Closest Comparators


ITO Demonstrates 1.9× Lower Bulk Resistivity Than AZO in Direct Head-to-Head Sputtered-Film Comparison

In a direct comparative study of DC-pulsed magnetron-sputtered thin films for CIGS photovoltaics, ITO films achieved a minimum resistivity of 5.09 × 10⁻⁴ Ω·cm, whereas AZO films deposited under comparable conditions reached only 9.7 × 10⁻⁴ Ω·cm [1]. This represents a 1.9× improvement in bulk conductivity for ITO. Broader literature ranges confirm ITO films can reach 1–5 × 10⁻⁴ Ω·cm, while optimized AZO typically spans 2–8 × 10⁻⁴ Ω·cm . The conductivity advantage directly translates into lower Joule heating and higher current-carrying capacity at equivalent film thickness.

Resistivity: ITO vs AZO
Direct comparison
5.09 vs 9.7 ×10⁻⁴ Ω·cm — 1.9× lower resistivity
Supports selection review for low-resistance optoelectronic devices.
Reported for sputtered films; values depend on deposition conditions.
Transparent conductive oxide Electrical resistivity Magnetron sputtering

ITO Work Function Exceeds AZO by 0.4–0.75 eV, Enabling Superior Hole Injection in OLEDs and OPVs

X-ray photoelectron spectroscopy (XPS) measurements on pulsed-laser-deposited films revealed that ITO grown at 250 °C exhibits a work function of 4.51 ± 0.05 eV, compared with 4.05 ± 0.05 eV for AZO films grown at 200 °C—a difference of approximately 0.46 eV [1]. Independent sources report the ITO work function range as 4.4–4.8 eV, while ZnO-based TCOs (including AZO) register around 4.4 eV, creating an energy barrier that impairs carrier transport at the TCO/organic layer interface . This work-function offset is sufficient to significantly reduce hole-injection efficiency in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Work Function: ITO vs AZO
Direct comparison
4.51 vs 4.05 eV — 0.46 eV higher; ITO range 4.4–4.8 eV
May reduce hole-injection barrier in OLED/OPV research without extra buffer layers.
Measured by XPS on PLD films; work function sensitive to surface treatment.
Work function Hole injection OLED

ITO Loses Conductivity Above 350 °C; FTO Remains Stable to 600 °C, Defining Distinct Thermal Processing Windows

ITO-coated glass exhibits electrical degradation when heated beyond approximately 350 °C, with resistivity increasing irreversibly due to film breakdown [1]. In contrast, FTO-coated glass maintains stable conductivity up to 600 °C and tolerates sintering processes that would destroy ITO films [1]. This thermal stability differential is a decisive procurement criterion for device fabrication requiring post-deposition high-temperature annealing steps (e.g., perovskite or CdTe solar cells). A review table confirms that ITO on glass is rated 'No' for flexibility and has a thickness of ~600 nm at 83% transmittance with sheet resistance of 3.1 Ω/sq, while FTO (NaOH-assisted doping) at ~700 nm yields 80.8% transmittance and 5.3 Ω/sq [2].

Thermal Limit: ITO vs FTO
Direct comparison
ITO degrades above ~350 °C; FTO stable to 600 °C
Defines distinct processing windows; FTO may suit high-temperature device fabrication.
Based on commercial coated glass; resistivity increase monitored during annealing.
Thermal stability High-temperature processing TCO

ITO Cracks at Bending Radius of ~5 mm; Silver Nanowire Electrodes Remain Conductive Down to 2 mm Bending Radius

In a controlled bending experiment, ITO films on PEN substrates began to crack when the bending radius approached 5 mm, producing a sharp increase in the normalized resistance change (ΔR/R₀). Silver nanowire (AgNW) coatings on identical PEN substrates showed negligible resistance change even at a 2 mm bending radius [1]. This mechanical brittleness is an intrinsic limitation of ceramic ITO and has been widely documented as a disqualifying property for flexible and foldable electronic devices [2][3]. AgNW networks achieve sheet resistance below 10 Ω/sq with ~90% optical transparency, fulfilling most application requirements while adding mechanical compliance that ITO cannot provide [3].

Bending Radius: ITO vs AgNW
Direct comparison
ITO cracks at ~5 mm; AgNW conductive at 2 mm
ITO unsuitable for flexible designs; AgNW may be considered if mechanical compliance is required.
Reported on PEN substrates; AgNW long-term stability requires review.
Mechanical flexibility Bending radius Flexible electronics

ITO UV Transmittance Falls to 74% at 380 nm; Graphene Maintains 92% Transparency, Expanding the Optical Window for UV Optoelectronics

At a wavelength of 380 nm (near-UV), a 200 nm-thick sputtered ITO layer exhibited only 74% optical transmittance, while pristine monolayer graphene achieved 92% transmittance at the same wavelength [1]. This is consistent with broader findings that ITO becomes opaque below approximately 300–400 nm due to its band-gap absorption edge, whereas graphene maintains >90% transmittance from UV through near-infrared [2]. The transmittance uniformity of ITO across the 300–1000 nm range is only 46%, compared with 17% for pristine graphene [3]. This optical window limitation is intrinsic to ITO's semiconductor band structure and cannot be engineered away.

UV Transmittance: ITO vs Graphene
Direct comparison
74% (ITO) vs 92% (graphene) at 380 nm
ITO UV absorption limits UV optoelectronic applications; graphene extends optical window.
Data at 380 nm; ITO film thickness 200 nm; monolayer graphene.
UV transparency Graphene UV LED

ITO Dominates with σDC/σOp Figure of Merit ~240, Outperforming Pristine Graphene Electrodes (FoM <123) by Nearly 2× in Baseline Comparison

The electrical-to-optical conductivity ratio (σDC/σOp) is a widely accepted figure of merit for transparent electrodes. State-of-the-art commercial ITO electrodes achieve a σDC/σOp of approximately 240, whereas pristine monolayer graphene electrodes typically exhibit σDC/σOp below 123—a nearly 2× disadvantage [1]. Only with advanced chemical doping (e.g., HTB coating) can graphene approach and surpass ITO, reaching σDC/σOp ~323 in optimized laboratory demonstrations [1]. This baseline gap is critical: undoped or minimally processed graphene cannot match ITO's combined conductivity–transparency performance, making ITO the default choice where spectral uniformity is not the primary constraint.

FoM: ITO vs Graphene
Direct comparison
σDC/σOp ≈ 240 (ITO) vs
Higher baseline FoM than undoped graphene; doping needed to surpass ITO.
Commercial ITO benchmark; graphene doping adds process complexity.
Figure of merit Transparent electrode Graphene

High-Value Application Scenarios Where Indium Tin Oxide Remains the Preferred Procurement Choice


High-Efficiency Rigid OLED Displays and Lighting Panels

In rigid OLED architectures, ITO's combination of low sheet resistance (~10 Ω/sq), high visible transmittance (>85%), and high work function (4.4–4.8 eV) enables efficient hole injection without additional interfacial buffer layers, directly contributing to lower operating voltages and higher luminous efficacy. The σDC/σOp figure of merit of ~240 for commercial ITO remains superior to all undoped alternatives. Procurement for rigid OLED manufacturing should prioritize ITO-coated glass substrates with specified sheet resistance ≤20 Ω/sq and transmittance ≥85% at 550 nm, consistent with commercially available specifications [1].

Low-Temperature-Processed Thin-Film Photovoltaics (a-Si, CIGS, Organic PV)

For thin-film solar cells fabricated with processing temperatures below 350 °C, ITO provides the optimal balance of low resistivity (5.09 × 10⁻⁴ Ω·cm) and high transparency. In direct comparative studies for CIGS photovoltaics, ITO films outperformed AZO counterparts by a factor of 1.9× in resistivity, translating to higher fill factors and overall conversion efficiency. Procurement for low-temperature photovoltaic lines should specify ITO with resistivity ≤5 × 10⁻⁴ Ω·cm and visible transmittance >85% [2].

High-Resolution Capacitive Touch Screens and Flat-Panel Displays

ITO's superior surface smoothness, patternability via photolithography, and excellent durability make it the dominant TCO for smartphone, tablet, and monitor touch panels. Unlike silver nanowire alternatives that exhibit haze and surface roughness, ITO provides the optical clarity and uniform sheet resistance required for high-resolution display applications. Commercial ITO-coated glass is routinely available with sheet resistances of 8–20 Ω/sq and transmittance ≥85% at 550 nm . Procurement specifications should confirm ITO film thickness (typically 1350–1500 Å) and substrate type (soda-lime or borosilicate glass).

Laboratory Research Requiring Reproducible, Industry-Validated Transparent Electrodes

For academic and industrial R&D where experimental reproducibility and comparability to published literature are paramount, ITO remains the de facto standard transparent electrode. Its properties are exhaustively characterized across deposition methods (magnetron sputtering, PLD, evaporation), and commercially available ITO substrates from multiple vendors provide consistent specifications (e.g., sheet resistance 10–100 Ω/sq, transmittance >85%, work function 4.4–4.8 eV). This standardization is critical for benchmarking novel device architectures and materials. Procurement for research should select ITO substrates with documented sheet resistance tolerance (e.g., 18–20 Ω/sq) and transmittance specifications to ensure cross-study comparability .

Application
Selection Property
Validation Focus
Rigid OLED Displays & Lighting
High work function, low sheet resistance, high visible transmittance
Confirm sheet resistance and transmittance meet device specifications
Low-Temperature Thin-Film PV
Low resistivity and high transparency below 350 °C processing
Verify resistivity and transmittance after deposition; compare with AZO under identical conditions
Capacitive Touch Screens & Displays
Smooth surface, patternability, uniform sheet resistance
Validate film thickness, optical clarity, and sheet resistance uniformity
Reproducible Research Electrodes
Industry-standard properties with documented specification tolerance
Confirm sheet resistance range and transmittance to ensure cross-study comparability
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